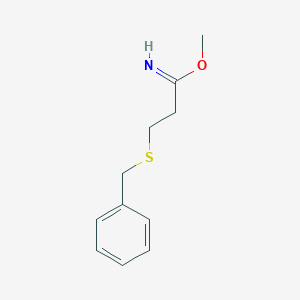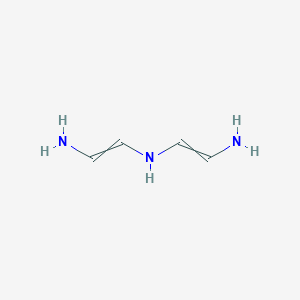
N~1~-(2-Aminoethenyl)ethene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-Aminoethenyl)ethene-1,2-diamine is an organic compound with the molecular formula C4H9N3. It is a derivative of ethylenediamine, featuring an additional aminoethenyl group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethenyl)ethene-1,2-diamine typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst. The reaction is carried out in a high-pressure hydrogenation reactor at temperatures ranging from 50 to 150°C and pressures between 5 to 25 MPa . This method ensures high product purity and efficiency.
Industrial Production Methods
Industrial production of N1-(2-Aminoethenyl)ethene-1,2-diamine follows similar synthetic routes but on a larger scale. The use of ion exchange resins and stabilizing agents helps in maintaining the stability of the reactants and prolonging the catalyst’s life .
化学反応の分析
Types of Reactions
N~1~-(2-Aminoethenyl)ethene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions typically yield amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include imines, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N~1~-(2-Aminoethenyl)ethene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, resins, and as a curing agent for epoxy resins
作用機序
The mechanism of action of N1-(2-Aminoethenyl)ethene-1,2-diamine involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. The compound’s amino groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
類似化合物との比較
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the aminoethenyl group.
Ethylenediamine: A simpler compound with only two amino groups.
N,N’-Dimethylethylenediamine: Contains methyl groups instead of the aminoethenyl group
Uniqueness
N~1~-(2-Aminoethenyl)ethene-1,2-diamine is unique due to its additional aminoethenyl group, which enhances its reactivity and allows for more diverse chemical transformations. This structural feature also contributes to its versatility in various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
675594-58-8 |
|---|---|
分子式 |
C4H9N3 |
分子量 |
99.13 g/mol |
IUPAC名 |
N'-(2-aminoethenyl)ethene-1,2-diamine |
InChI |
InChI=1S/C4H9N3/c5-1-3-7-4-2-6/h1-4,7H,5-6H2 |
InChIキー |
CSWYIXVNJHWIIW-UHFFFAOYSA-N |
正規SMILES |
C(=CNC=CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


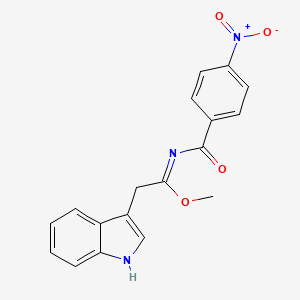
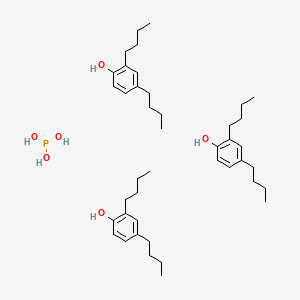
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
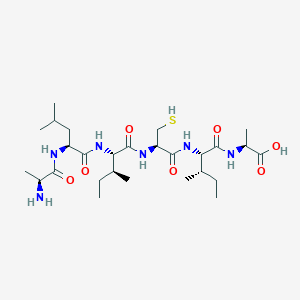
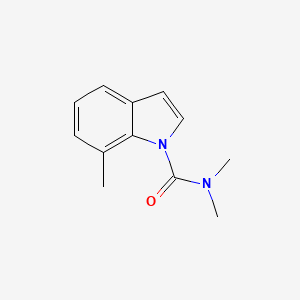
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

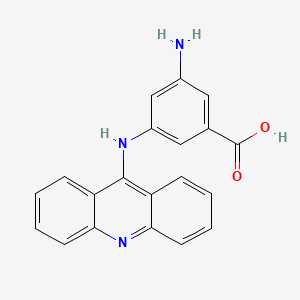
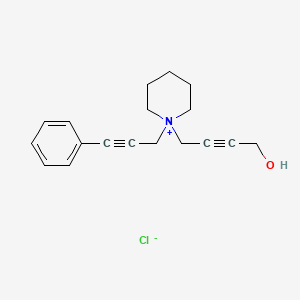
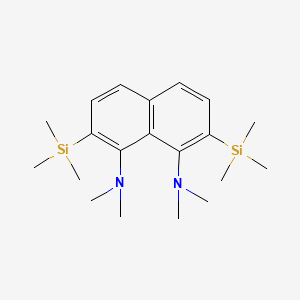
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
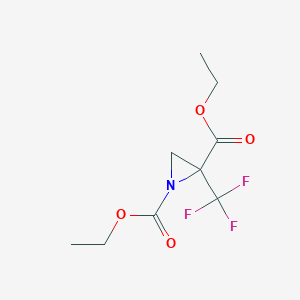
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
